

In-Depth Technical Guide to the Physical Properties of (-)-Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Ethyl 2-bromobutyrate

Cat. No.: B12732416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(-)-Ethyl 2-bromobutyrate**. The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes workflow diagrams for key analytical procedures.

Core Physical and Chemical Properties

(-)-Ethyl 2-bromobutyrate is a chiral compound, and its physical properties are essential for its characterization and application in stereoselective synthesis. While many physical properties are similar to its racemic form, the specific optical rotation is the defining characteristic of this particular enantiomer.

Summary of Physical Properties

The following table summarizes the key physical properties of Ethyl 2-bromobutyrate. It is important to note that while most data is available for the racemic mixture (DL-Ethyl 2-bromobutyrate), these values serve as a close approximation for the (-)-enantiomer, with the exception of optical rotation.

Property	Value	Notes
Molecular Formula	C ₆ H ₁₁ BrO ₂	
Molecular Weight	195.05 g/mol	
Appearance	Colorless to pale yellow liquid	
Density	1.321 g/mL at 25 °C	
Boiling Point	177 °C	
Melting Point	-4 °C	
Refractive Index (n _D ²⁰)	1.447	
Solubility	Insoluble in water; Miscible with alcohol and ether.	
Specific Optical Rotation	Not available in the searched resources.	This is the key property distinguishing the (-)-enantiomer. For the racemic mixture (DL), the value is 0°.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the key properties of **(-)-Ethyl 2-bromobutyrate**.

Determination of Boiling Point (Micro Method)

The micro boiling point determination is a suitable method when only a small amount of the substance is available.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Apparatus:

- Thiele tube or melting point apparatus
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (mineral oil or silicone oil)

Procedure:

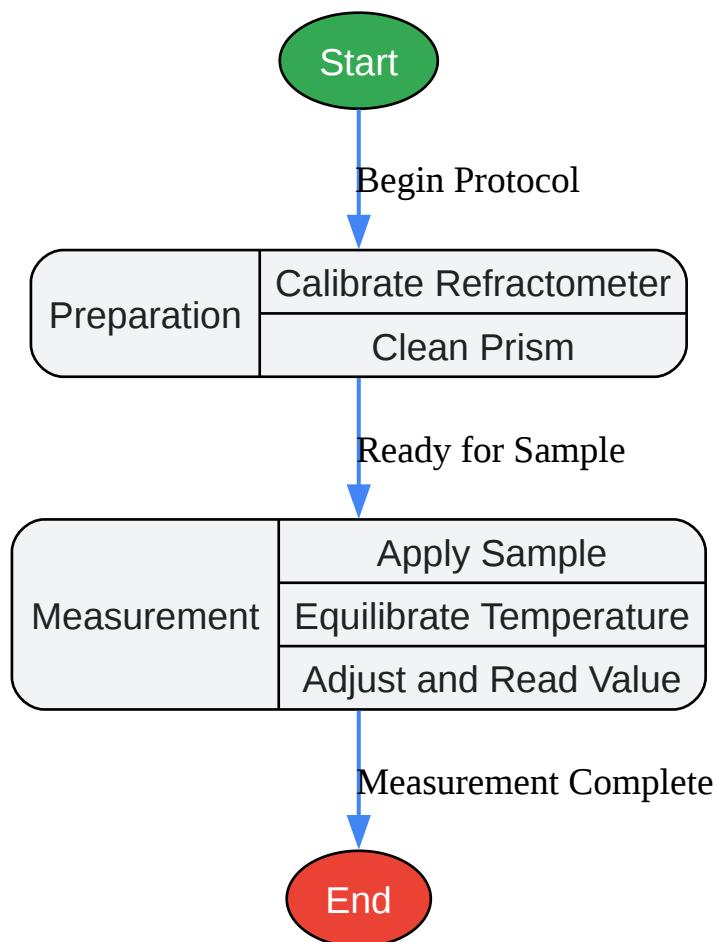
- A few drops of **(-)-Ethyl 2-bromobutyrate** are placed into the small test tube.
- The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
- The test tube is attached to the thermometer.
- The thermometer and test tube assembly are placed in the Thiele tube containing heating oil.
- The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped when a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

[Click to download full resolution via product page](#)

Workflow for Micro Boiling Point Determination.

Measurement of Refractive Index

The refractive index is a fundamental physical property that is characteristic of a substance.


Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is measured using a refractometer, typically an Abbe refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Ethanol or acetone (for cleaning)
- Lens paper

Procedure:

- The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
- The prism of the Abbe refractometer is cleaned with ethanol or acetone and allowed to dry completely.
- A few drops of **(-)-Ethyl 2-bromobutyrate** are placed on the prism surface.
- The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, using the connected water bath.
- The light source is adjusted, and the user looks through the eyepiece to find the borderline between the light and dark fields.
- The control knob is turned until the borderline is sharp and centered on the crosshairs.
- The refractive index value is read from the instrument's scale.

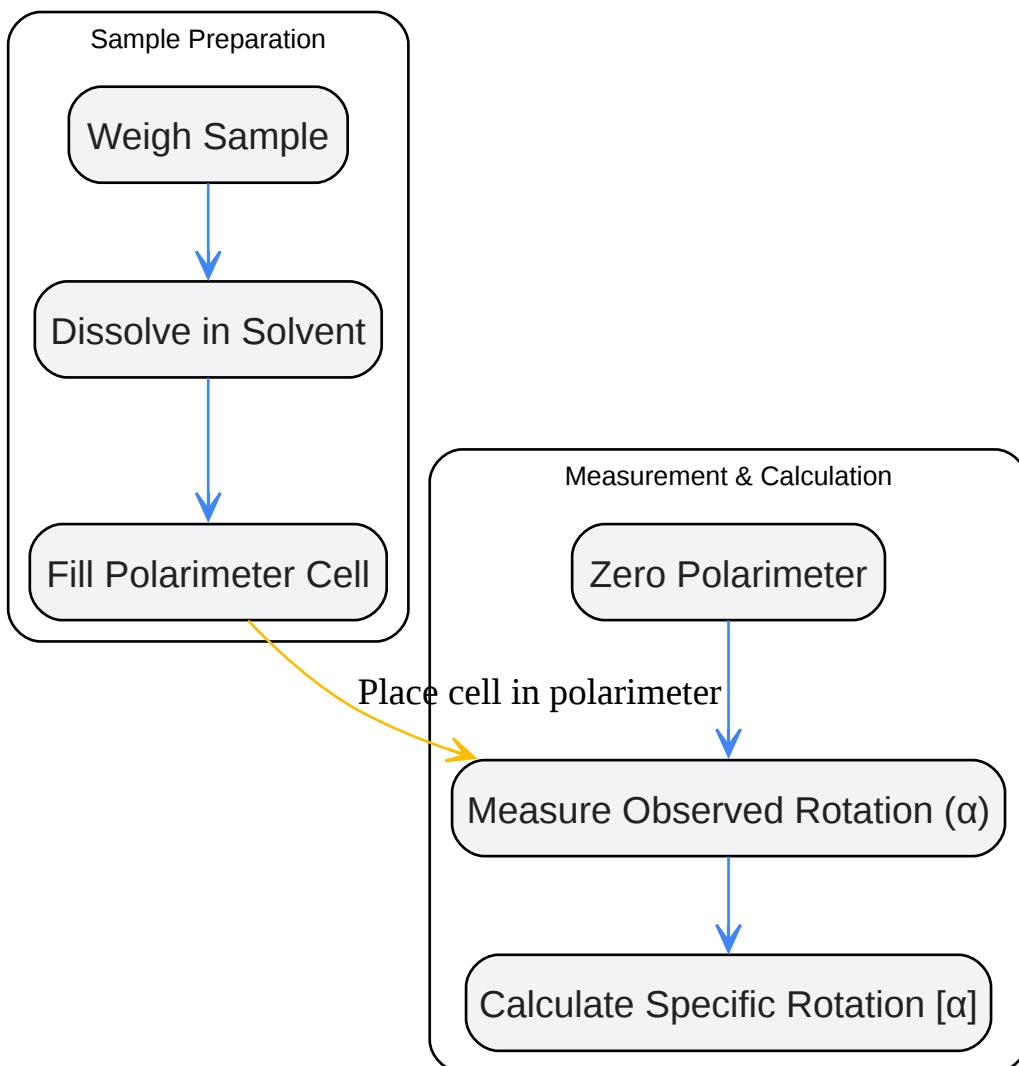
[Click to download full resolution via product page](#)

Logical Flow for Refractive Index Measurement.

Determination of Specific Optical Rotation

The specific optical rotation is a critical property for chiral molecules like **(-)-Ethyl 2-bromobutyrate**, as it confirms the enantiomeric identity.

Principle: Chiral substances rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the substance, temperature, wavelength of light, and solvent.


Apparatus:

- Polarimeter

- Polarimeter cell (sample tube)
- Sodium lamp (or other monochromatic light source)
- Volumetric flask
- Analytical balance

Procedure:

- A solution of **(-)-Ethyl 2-bromobutyrate** of a known concentration is prepared by accurately weighing the sample and dissolving it in a suitable solvent in a volumetric flask.
- The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank (the pure solvent).
- The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.
- The cell is placed in the polarimeter.
- The observed rotation (α) is measured.
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

[Click to download full resolution via product page](#)

Workflow for Determining Specific Optical Rotation.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of (-)-Ethyl 2-bromobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12732416#physical-properties-of-ethyl-2-bromobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com